2-(Benzyloxy)-N-methoxy-N-methylpropanamide
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Overview
Description
2-(Benzyloxy)-N-methoxy-N-methylpropanamide is an organic compound that features a benzyloxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-methoxy-N-methylpropanamide typically involves the reaction of benzyloxy compounds with appropriate amides under controlled conditions. One common method includes the use of benzyloxypyridine derivatives, which are methylated in situ to form the desired product . The reaction conditions often involve the use of solvents like toluene or trifluorotoluene and may require the presence of catalysts or reagents such as magnesium oxide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy acids, while reduction may produce benzyloxy alcohols.
Scientific Research Applications
2-(Benzyloxy)-N-methoxy-N-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. It may act as an electrophile or nucleophile in various chemical reactions, depending on the conditions. The pathways involved in its action include the formation of intermediates that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: This compound is similar in structure and reactivity, often used in the synthesis of benzyl ethers and esters.
Benzyloxyphenol: Another similar compound used in the synthesis of hydroquinone derivatives and as a reagent in organic synthesis.
Uniqueness
2-(Benzyloxy)-N-methoxy-N-methylpropanamide is unique due to its specific functional groups that allow for versatile chemical transformations. Its ability to act as both an electrophile and nucleophile makes it valuable in various synthetic applications.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylmethoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(12(14)13(2)15-3)16-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOBERRXLHGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514589 |
Source
|
Record name | 2-(Benzyloxy)-N-methoxy-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149457-26-1 |
Source
|
Record name | 2-(Benzyloxy)-N-methoxy-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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